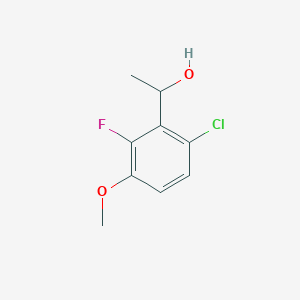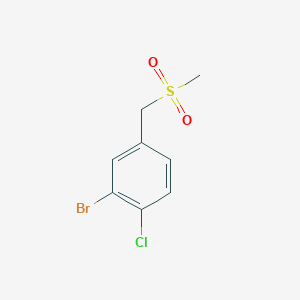
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, chlorine, and a methylsulfonyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene typically involves multiple steps. One common method is the electrophilic aromatic substitution reaction. The process begins with the bromination of benzene to introduce the bromine atom. This is followed by chlorination to add the chlorine atom. Finally, the methylsulfonyl group is introduced through a sulfonation reaction using methylsulfonyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The compound can be reduced to remove the halogen atoms or the sulfonyl group
Common Reagents and Conditions
Substitution: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation
Major Products
Substitution: Formation of aryl amines or aryl thiols.
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of dehalogenated or desulfonylated benzene derivatives
Scientific Research Applications
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of drugs targeting specific biological pathways.
Materials Science: Utilized in the synthesis of polymers and advanced materials with unique properties
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene involves its ability to participate in electrophilic aromatic substitution reactions. The presence of electron-withdrawing groups such as bromine, chlorine, and methylsulfonyl enhances the compound’s reactivity towards nucleophiles. This reactivity is exploited in various synthetic applications to introduce functional groups into the benzene ring .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-4-(methylsulfonyl)benzene: Similar structure but lacks the chlorine atom.
1-Chloro-4-(methylsulfonyl)benzene: Similar structure but lacks the bromine atom.
4-Bromophenyl methyl sulfone: Similar structure but lacks the chlorine atom and has a different sulfonyl group position
Uniqueness
2-Bromo-1-chloro-4-((methylsulfonyl)methyl)benzene is unique due to the presence of both bromine and chlorine atoms along with the methylsulfonyl group. This combination of substituents provides distinct reactivity and potential for diverse applications in organic synthesis and materials science .
Properties
Molecular Formula |
C8H8BrClO2S |
|---|---|
Molecular Weight |
283.57 g/mol |
IUPAC Name |
2-bromo-1-chloro-4-(methylsulfonylmethyl)benzene |
InChI |
InChI=1S/C8H8BrClO2S/c1-13(11,12)5-6-2-3-8(10)7(9)4-6/h2-4H,5H2,1H3 |
InChI Key |
BAMYJBGSSRBPMR-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=CC(=C(C=C1)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


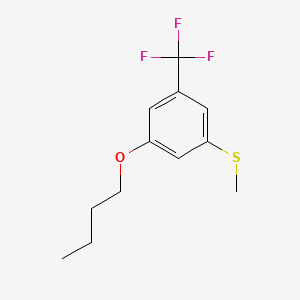
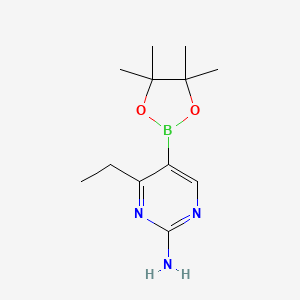
![(5-Methyl-3-oxabicyclo[3.1.1]heptan-1-yl)methanamine](/img/structure/B14768309.png)
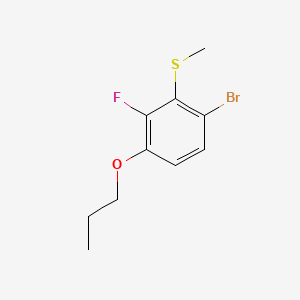
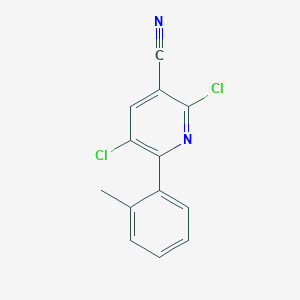
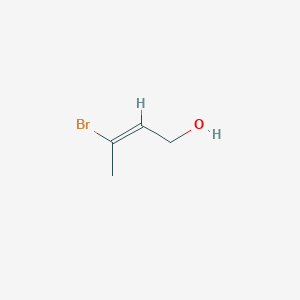
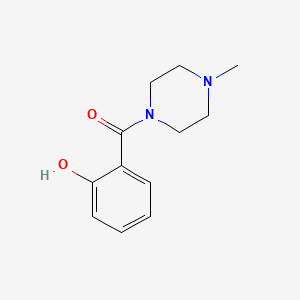
![4-Bromo-1-neopentyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14768350.png)
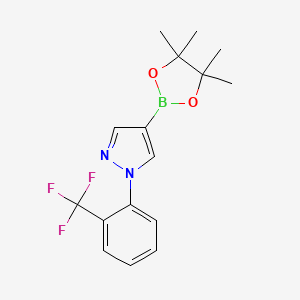
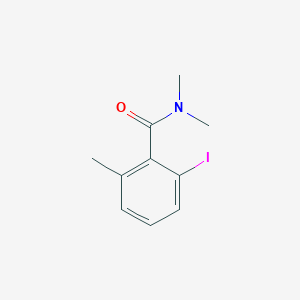
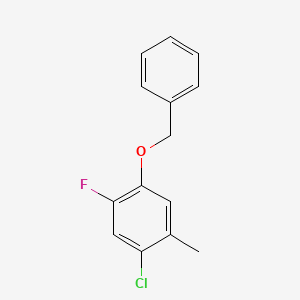
![(1S,5S,7R,8R,9R,11R,13R,14R)-15-[4-[4-(3-aminophenyl)triazol-1-yl]butyl]-8-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-5-fluoro-9-methoxy-1,5,7,9,11,13-hexamethyl-3,17-dioxa-15-azabicyclo[12.3.0]heptadecane-4,6,12,16-tetrone](/img/structure/B14768369.png)
![Methyl 5-amino-4'-methyl-[1,1'-biphenyl]-2-carboxylate](/img/structure/B14768373.png)
